![molecular formula C18H17ClFN3O3S B2394823 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252905-35-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound, significant due to its diverse range of applications in scientific research. As a synthesized molecule, it has garnered interest in fields like medicinal chemistry, pharmaceuticals, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide generally involves multi-step organic reactions. The starting materials are typically selected based on the desired functional groups and the thienopyrimidine core structure. Common reagents may include butyl derivatives, chloro-fluoro benzene rings, and acetamide groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to enhance the yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up laboratory procedures while ensuring safety and cost-efficiency. Process optimization focuses on achieving high yield, minimal waste, and purity suitable for further applications. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: Can lead to the formation of more reactive intermediates.
Reduction: May produce simpler derivatives or modify functional groups.
Substitution: Particularly nucleophilic substitution, given the presence of halogens.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions depend on the specific pathways and conditions but typically include various derivatives with modified functional groups that can be analyzed for desired properties.
Aplicaciones Científicas De Investigación
This compound is pivotal in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for pharmacological properties like anti-inflammatory and anticancer activities.
Industry: Utilized in material science for creating advanced polymers and other specialized materials.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways typically include binding to these targets, leading to inhibition or modulation of biological processes. Detailed molecular docking studies and bioassays help elucidate these interactions, providing insights into the compound’s effectiveness and potential therapeutic benefits.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide exhibits unique properties such as:
Stability: Higher stability under various conditions.
Efficacy: Enhanced efficacy in biological systems.
Specificity: Greater specificity towards certain molecular targets.
List of Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Feel free to dive deeper into any section or discuss another fascinating topic!
Propiedades
Número CAS |
1252905-35-3 |
|---|---|
Fórmula molecular |
C18H17ClFN3O3S |
Peso molecular |
409.86 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Clave InChI |
FMWYHVNYALLIIB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


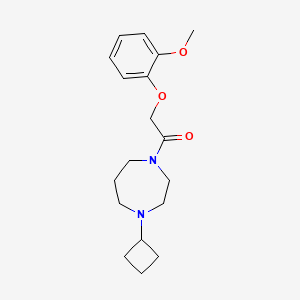
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
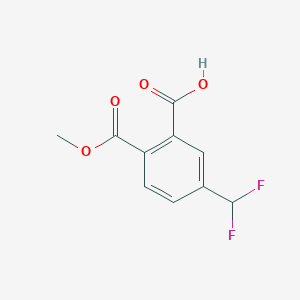
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)
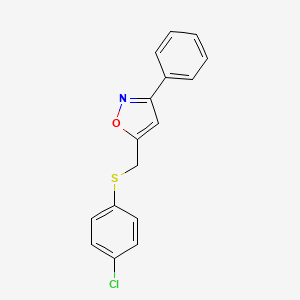
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
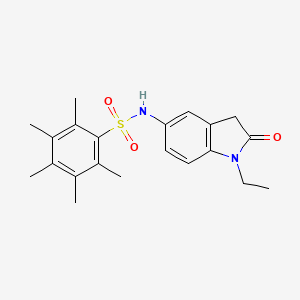
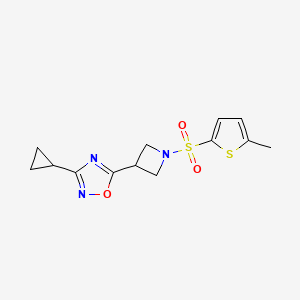
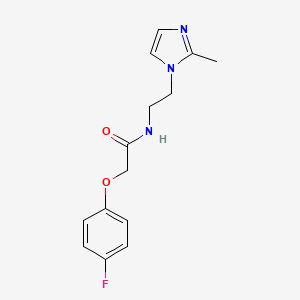
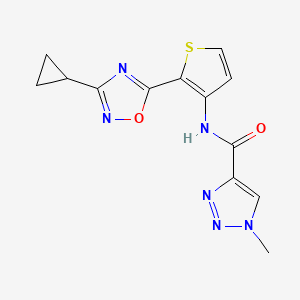
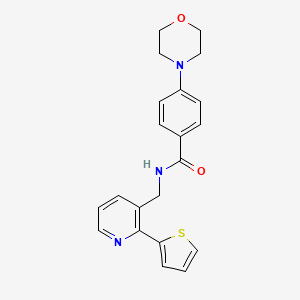
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)
